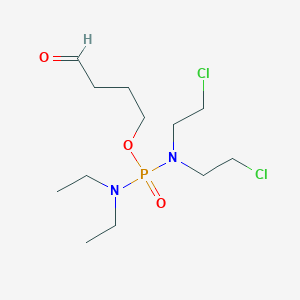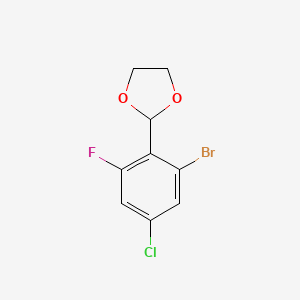
2-Pentofuranosyl-2h-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentofuranosyl-2h-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Pentofuranosyl-2h-indazole-3-carboxamide involves the visible-light-driven photocyclization reaction of aryl azides. This method is efficient and environmentally friendly, as it does not require photocatalysts or external additives. The reaction proceeds under mild conditions, utilizing sunlight or visible light to achieve the desired product in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable processes can be applied. The use of photocyclization reactions and other catalyst-free methods can be scaled up for industrial production, ensuring minimal environmental impact and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentofuranosyl-2h-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indazole core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Applications De Recherche Scientifique
2-Pentofuranosyl-2h-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 2-Pentofuranosyl-2h-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. The pentofuranosyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Indazole-3-carboxamide: A closely related compound with similar structural features but lacking the pentofuranosyl group.
1H-Indazole-3-carboxamide: Another indazole derivative with different substitution patterns on the indazole core.
2-Aryl-2H-indazoles: Compounds with aryl groups attached to the indazole core, exhibiting different chemical and biological properties.
Uniqueness
2-Pentofuranosyl-2h-indazole-3-carboxamide is unique due to the presence of the pentofuranosyl group, which may impart distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
31899-58-8 |
|---|---|
Formule moléculaire |
C13H15N3O5 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O5/c14-12(20)9-6-3-1-2-4-7(6)15-16(9)13-11(19)10(18)8(5-17)21-13/h1-4,8,10-11,13,17-19H,5H2,(H2,14,20) |
Clé InChI |
KUXRTBOUIUTEJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N(N=C2C=C1)C3C(C(C(O3)CO)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)
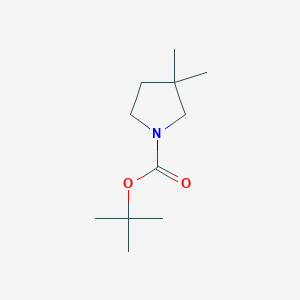
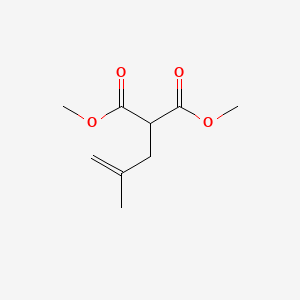

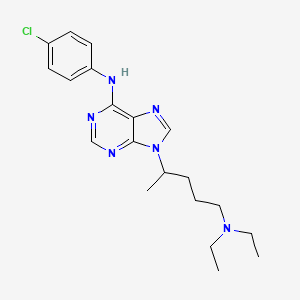

![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)

